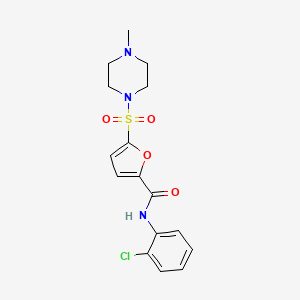
N2-(4-ethoxyphenyl)-N4-(4-ethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-(4-ethoxyphenyl)-N4-(4-ethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a useful research compound. Its molecular formula is C23H29ClN6O and its molecular weight is 440.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound's synthesis involves reactions with various amines and acetylenecarboxylic acids, leading to the formation of compounds with potential for further chemical modifications and applications in creating more complex molecular structures. For example, reactions of diethyl acetylenedicarboxylate with ethylenediamine have been studied, producing compounds that undergo hydrolysis with hydrochloric acid, revealing insights into their chemical behavior and potential for creating derivatives (Iwanami et al., 1964).
Luminescent Properties
Studies on related triazine compounds have explored their spectral luminescent properties, which could imply potential applications in optical materials or sensors. For instance, the luminescent properties of triazole derivatives and their complexes with metals like beryllium have been investigated, showing strong violet luminescence, suggesting potential applications in optical devices or as probes (Mikhailov et al., 2017).
Applications in Organic Electronics
Triazine derivatives have been examined for their utility in organic electronics, particularly in improving the efficiency and stability of organic light-emitting diodes (OLEDs). Compounds with triazine cores have shown promise as electron-transport layers in OLEDs, potentially enhancing device performance in terms of driving voltages, power conversion efficiencies, and operational stability. This suggests a role for such compounds in the development of more efficient and durable electronic devices (Matsushima et al., 2010).
Environmental Applications
The ability of certain triazine-based compounds to undergo hydrolysis and interact with environmental contaminants has been studied, with implications for the biodegradation of hazardous substances. For example, Rhodococcus species have been shown to possess enzymes capable of dechlorinating triazine compounds, suggesting potential applications in environmental remediation and the biodegradation of persistent organic pollutants (Mulbry, 1994).
Chemical Separation Technologies
Innovative triazine-based ligands have been developed for selective metal extraction, particularly for separating americium from europium, which is crucial in nuclear waste management. This application highlights the potential of triazine derivatives in advanced separation technologies, contributing to more efficient and selective methods for handling and recycling critical materials (Hudson et al., 2006).
Propiedades
IUPAC Name |
2-N-(4-ethoxyphenyl)-4-N-(4-ethylphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O.ClH/c1-3-17-7-9-18(10-8-17)24-21-26-22(28-23(27-21)29-15-5-6-16-29)25-19-11-13-20(14-12-19)30-4-2;/h7-14H,3-6,15-16H2,1-2H3,(H2,24,25,26,27,28);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHIHKGDUCUDKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)NC4=CC=C(C=C4)OCC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chloro-3-methyl-5-isoxazolyl)-4-methoxy-N-[(4-methoxyphenyl)sulfonyl]benzenesulfonamide](/img/structure/B2507388.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2507389.png)
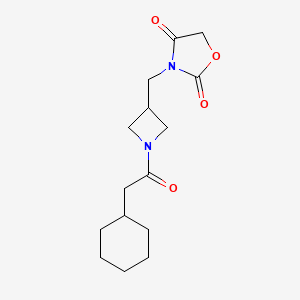
![3-butyl-8-(4-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
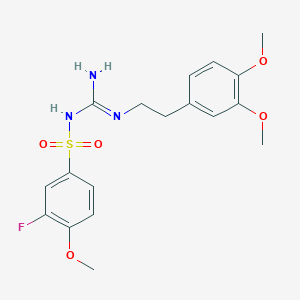
![N-(6-acetamidobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2507399.png)

![N-(2-chlorobenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2507401.png)
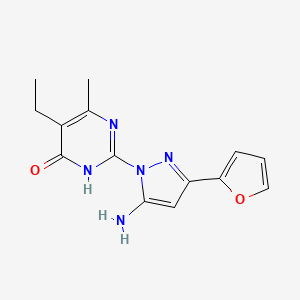
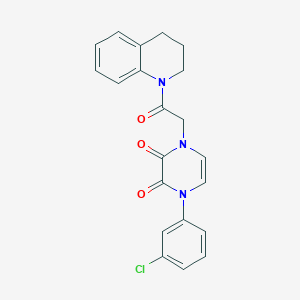
![Methyl 2-[[4-(2,5-dimethylphenyl)piperazine-1-carbothioyl]amino]benzoate](/img/structure/B2507405.png)
